6-Ethynyl-6-methylundeca-1,10-diene

Description

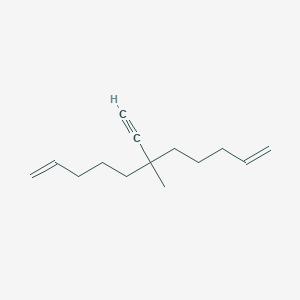

6-Ethynyl-6-methylundeca-1,10-diene is an unsaturated hydrocarbon featuring an 11-carbon backbone with double bonds at positions 1 and 10. The molecule is further substituted at position 6 with both a methyl (-CH₃) and an ethynyl (-C≡CH) group. Its molecular formula is C₁₄H₂₀, derived from the undeca-1,10-diene backbone (C₁₁H₁₈) with additional carbons and hydrogens from the substituents. The ethynyl group introduces sp-hybridized carbons, enhancing reactivity in click chemistry or polymerization, while the methyl group contributes steric bulk. Structural analogs include sesquiterpenes with epoxy or hydroxy groups and phenyl-substituted alkanes, which share similarities in chain length or substituent placement but differ in functional groups .

Properties

CAS No. |

922736-64-9 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

6-ethynyl-6-methylundeca-1,10-diene |

InChI |

InChI=1S/C14H22/c1-5-8-10-12-14(4,7-3)13-11-9-6-2/h3,5-6H,1-2,8-13H2,4H3 |

InChI Key |

XTVNOZPTRZAYSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=C)(CCCC=C)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-6-methylundeca-1,10-diene can be achieved through several methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method utilizes a metathesis catalyst, such as Grubbs’ first-generation catalyst, to facilitate the polymerization reaction . The reaction typically occurs at high temperatures, up to 190°C, or at lower temperatures using solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale ADMET polymerization processes. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-6-methylundeca-1,10-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

6-Ethynyl-6-methylundeca-1,10-diene has several applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers through ADMET polymerization.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethynyl-6-methylundeca-1,10-diene involves its ability to participate in various chemical reactions due to the presence of double and triple bonds. These bonds can undergo addition reactions, where reagents add across the multiple bonds, leading to the formation of new products. The compound’s reactivity is influenced by the stability of the intermediates formed during these reactions, such as carbocations in electrophilic addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular and Functional Group Analysis

Key Observations :

- Oxygenated vs. Hydrocarbon Backbones : Unlike the oxygenated sesquiterpenes (e.g., epoxybisabola derivatives), this compound lacks polar functional groups, resulting in lower solubility in polar solvents but higher volatility .

- Reactivity : The ethynyl group in the target compound enables alkyne-specific reactions (e.g., Huisgen cycloaddition), whereas epoxy or hydroxy groups in analogs participate in nucleophilic ring-opening or hydrogen bonding .

Spectroscopic and Physical Properties

NMR Chemical Shift Comparison (Selected Protons):

Insights :

- Ethynyl Group Signals : The sp-hybridized protons in this compound are expected near δH 2.1–2.5 ppm, distinct from the oxymethine (δH 3.93 ppm) in epoxybisabola derivatives .

- Double Bond Geometry : The terminal double bonds (δH 5.1–5.3 ppm) in the target compound contrast with internal double bonds in 6-methyl-(E)-3-undecene (δH 5.38 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.